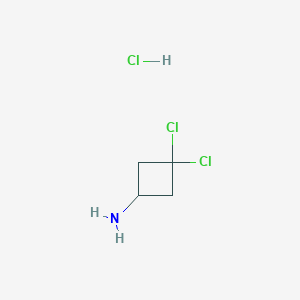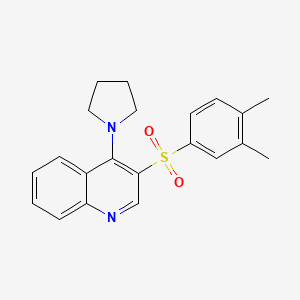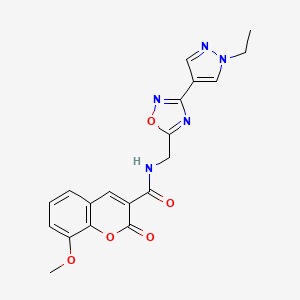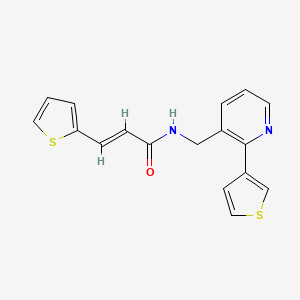![molecular formula C16H17ClN2O2 B2571443 N-[(4-chlorophenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide CAS No. 1444382-47-1](/img/structure/B2571443.png)
N-[(4-chlorophenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[2.5]octane ring system, a cyano group, and a 4-chlorophenyl moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of the cyano and 4-chlorophenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final step usually involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or 4-chlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, primary amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(4-chlorophenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide include:
- N-[(4-chlorophenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxylate
- N-[(4-chlorophenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxylic acid
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development. Additionally, the presence of the cyano and 4-chlorophenyl groups enhances its reactivity and potential for further functionalization.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-cyanomethyl]-6-oxaspiro[2.5]octane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c17-12-3-1-11(2-4-12)14(10-18)19-15(20)13-9-16(13)5-7-21-8-6-16/h1-4,13-14H,5-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKCCEZIJUOQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2C(=O)NC(C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea](/img/structure/B2571362.png)


![N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2571366.png)
![2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2571367.png)
![ethyl 5-nitro-2-[4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamido]thiophene-3-carboxylate](/img/structure/B2571368.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2571370.png)
![Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate](/img/structure/B2571371.png)

![2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone](/img/structure/B2571378.png)
![8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2571381.png)

![2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane](/img/structure/B2571383.png)
